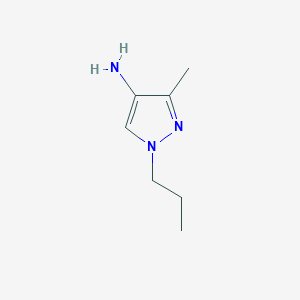

3-methyl-1-propyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-propylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-5-7(8)6(2)9-10/h5H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJYIHVZMQPOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Methyl 1 Propyl 1h Pyrazol 4 Amine

Oxidation Reactions of Aminopyrazoles

Oxidation reactions involving aminopyrazoles can target either the pyrazole (B372694) ring nitrogens or the exocyclic amino group, depending on the reagent and reaction conditions.

The pyrazole nucleus can be activated towards certain substitution patterns through N-oxidation. The oxidation of 1-substituted pyrazoles using peracids typically yields 2-substituted pyrazole 1-oxides. actachemscand.org This transformation alters the electronic properties of the ring, influencing its subsequent reactivity with electrophiles. For instance, the oxidation of a 1-substituted pyrazole changes the preferred site of electrophilic attack. actachemscand.org While the parent pyrazole is typically attacked at the C-4 position, the corresponding N-oxide directs initial electrophilic attack to the C-3 position. actachemscand.org

In the context of 3-methyl-1-propyl-1H-pyrazol-4-amine, oxidation would be expected to occur at the N-2 position, leading to the formation of this compound 2-oxide. This transformation provides a strategic route to modify the reactivity of the pyrazole core.

| Reactant Class | Oxidizing Agent | Product Type | Key Observation |

| 1-Substituted Pyrazoles | Peracids | 2-Substituted Pyrazole 1-Oxides | Alters regioselectivity of electrophilic substitution. actachemscand.org |

Reduction Reactions and Formation of Saturated Ring Systems

Reduction reactions of pyrazole derivatives can lead to the formation of pyrazolines or pyrazolidines, which are saturated or partially saturated ring systems. The specific outcome depends on the substrate and the reduction method employed.

The amino group on the pyrazole ring can be modified or removed through reductive pathways. A significant transformation is the deamination of aminopyrazoles via diazotization. This process involves converting the primary amino group into a diazonium salt, which can then be removed. For example, treatment of a 5-aminopyrazole with tert-butyl nitrite can lead to a deaminated pyrazole product through a radical deamination mechanism. acs.org This effectively reduces the functionality of the molecule by replacing the amino group with a hydrogen atom, abstracted from the solvent. acs.org

Furthermore, 4-aminopyrazoles are commonly synthesized via the reduction of 4-nitro, 4-nitroso, or azopyrazoles. arkat-usa.orgnih.gov This indicates that the C-N bond is stable under typical reducing conditions (e.g., H₂/Pd/C), which primarily affect the nitro or azo functionalities to yield the amino group. arkat-usa.org

| Precursor | Reagents | Product | Transformation Type |

| 5-Aminopyrazole | tert-butyl nitrite, DMF | Deaminated Pyrazole | Reductive Deamination acs.org |

| 4-Nitropyrazole | H₂, Pd/C, EtOH | 4-Aminopyrazole | Nitro Group Reduction arkat-usa.org |

| 4-Nitrosopyrazole | TiO₂, Et₃N-MeCN, photoreduction | 4-Aminopyrazole | Nitroso Group Reduction arkat-usa.org |

Substitution Reactions on the Pyrazole Core and Amino Group

Aminopyrazoles possess multiple nucleophilic centers, making them reactive towards a variety of electrophiles. The primary sites of reactivity are the exocyclic amino group (NH₂), the ring nitrogen at the 1-position (for N-unsubstituted pyrazoles), and the carbon at the 4-position (C-4). nih.gov The general order of nucleophilicity is reported as 5-NH₂ > 1-NH > 4-CH. nih.gov

The amino group of 4-aminopyrazoles is a primary nucleophilic site, readily participating in reactions with electrophiles. For instance, alkylation of polyaminopyrazoles can be achieved selectively, as the secondary alkylamine is significantly more nucleophilic than a primary aromatic amine. acs.org

Additionally, nucleophilic substitution can occur on the pyrazole ring itself, particularly if it is substituted with a good leaving group. In a reaction involving 1-amino-3,4-dinitropyrazole, S-nucleophiles were shown to regioselectively substitute the nitro group at the 3-position, demonstrating a nucleophilic aromatic substitution pathway on the pyrazole core. researchgate.net This type of reactivity highlights the potential for functionalizing the pyrazole ring of this compound, should it be derivatized with appropriate leaving groups.

The pyrazole ring is susceptible to electrophilic substitution, with the C-4 position being the most reactive site in 1-substituted pyrazoles. researchgate.netrrbdavc.org The presence of an amino group, a strong activating group, can influence the rate and regioselectivity of these reactions.

Halogenation: The direct C-H halogenation of aminopyrazoles occurs preferentially at the C-4 position. researchgate.net Studies on 3-aryl-1H-pyrazol-5-amines have shown that reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) can efficiently introduce a halogen at the 4-position under mild, metal-free conditions. beilstein-archives.org In some cases, the reaction of N-aminopyrazoles with halogenating reagents can lead to concurrent oxidation of the amino group and halogenation of the pyrazole ring. jst.go.jp For this compound, the C-4 position is already occupied by the amino group, which would direct electrophilic attack to the C-5 position.

| Substrate Class | Halogenating Agent | Position of Halogenation | Reference |

| Pyrazoles | N-halosuccinimides (NXS) | C-4 | researchgate.net |

| 3-Aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl) | C-4 | beilstein-archives.org |

Nitration: The nitration of the pyrazole ring is a common electrophilic substitution reaction. Typically, nitration of pyrazole with a mixture of nitric acid and sulfuric acid results in the formation of 4-nitropyrazole. scribd.com For 1-substituted pyrazoles, nitration also primarily occurs at the C-4 position. nih.gov However, the conditions required can be harsh. The presence of the activating amino group in this compound would likely facilitate nitration at the C-5 position. It is also noted that nitration of pyrazole can first lead to an N-nitropyrazole intermediate, which then rearranges to a C-nitrated product upon heating. nih.gov

| Reaction | Reagents | Electrophile | Typical Position of Substitution |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 scribd.com |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 scribd.com |

Derivatization for Complex Heterocyclic System Synthesis

The strategic positioning of the amino group at the C4 position of the pyrazole ring, adjacent to a ring nitrogen and a substituted carbon, allows for a variety of cyclization and condensation reactions. This reactivity is harnessed to construct fused heterocyclic scaffolds, many of which are of interest in medicinal and materials chemistry.

The synthesis of pyrazolo[4,3-d]pyrimidines from 4-aminopyrazole derivatives is a well-established route for creating compounds with a core structure analogous to purines. While specific studies on this compound are not extensively detailed, the general synthetic pathway can be illustrated using closely related analogs such as 4-amino-1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxamide.

The construction of the pyrazolo[4,3-d]pyrimidine core from a 4-aminopyrazole precursor typically involves a multi-step sequence. This process begins with the acylation of the 4-amino group, followed by cyclization to form the pyrimidine ring fused to the pyrazole core. A general representation of this synthetic approach is outlined below:

Amide Formation: The 4-aminopyrazole derivative is first reacted with a carboxylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form an intermediate amide.

Cyclization: The resulting amide undergoes cyclization, often facilitated by a base such as sodium ethoxide in ethanol, to yield the pyrazolo[4,3-d]pyrimidinone ring system.

Chlorination: The pyrimidinone is then treated with a chlorinating agent, commonly phosphorus oxychloride (POCl₃), to produce a 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate.

Nucleophilic Substitution: The final step involves the nucleophilic displacement of the chlorine atom by various amines, leading to a diverse array of 7-substituted pyrazolo[4,3-d]pyrimidine derivatives.

This synthetic strategy allows for the introduction of a wide range of substituents at the 7-position of the pyrazolo[4,3-d]pyrimidine core, enabling the exploration of structure-activity relationships for various applications.

Table 1: Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

| 4-Amino-1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxamide | 1. Substituted carboxylic acid, EDCI, HOBt, TEA, rt, 18 h2. NaOEt, EtOH, reflux, 8–10 h | Pyrazolo[4,3-d]pyrimidinone | 7-Amino-substituted pyrazolo[4,3-d]pyrimidines |

| Pyrazolo[4,3-d]pyrimidinone | POCl₃, reflux, 8 h | 7-Chloro-pyrazolo[4,3-d]pyrimidine | |

| 7-Chloro-pyrazolo[4,3-d]pyrimidine | Amine derivatives, IPA, reflux | 7-Amino-substituted pyrazolo[4,3-d]pyrimidines |

The synthesis of quinoxalinone-fused pyrazoles, specifically pyrazolo[3,4-b]quinoxalines, can be achieved through the condensation of 4-aminopyrazoles with α-dicarbonyl compounds. This reaction provides a direct route to polycyclic heteroaromatic systems. The general approach involves the reaction of a 4-aminopyrazole with a 1,2-dicarbonyl compound, such as an α-keto acid or its ester, often under acidic or thermal conditions.

The reaction mechanism proceeds through the initial formation of an enamine or imine intermediate by the condensation of the 4-amino group of the pyrazole with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization where a nucleophilic carbon or nitrogen atom of the pyrazole ring attacks the second carbonyl group, leading to the formation of the quinoxalinone ring. Subsequent dehydration then yields the aromatic pyrazolo[3,4-b]quinoxaline system. The specific substitution pattern on the resulting quinoxalinone ring is dependent on the nature of the dicarbonyl starting material.

While direct examples starting from this compound are not prevalent in the literature, the reactivity of the 4-amino group suggests its suitability for such cyclization reactions. The synthesis of related pyrazolo[3,4-b]quinolines from aminopyrazoles and o-halogenated aromatic aldehydes further supports the feasibility of forming six-membered rings fused to the pyrazole core through cyclization reactions involving the 4-amino group beilstein-journals.org.

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imine derivatives, commonly known as Schiff bases. This reaction is typically carried out by refluxing the aminopyrazole and the carbonyl compound in a suitable solvent, often with catalytic amounts of an acid to facilitate the dehydration process.

The formation of the C=N double bond of the imine is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation. The resulting Schiff bases are versatile intermediates in their own right and can be used for the synthesis of other derivatives, such as secondary amines, through reduction of the imine bond.

The reaction is general for a wide range of aromatic and aliphatic aldehydes, allowing for the synthesis of a diverse library of pyrazole-containing Schiff bases. The electronic nature of the substituents on the aldehyde can influence the reaction rate, with electron-withdrawing groups generally favoring the condensation.

Table 2: Synthesis of Schiff Bases from 4-Aminopyrazoles

| 4-Aminopyrazole Derivative | Carbonyl Compound | Reaction Conditions | Product |

| 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Substituted aromatic aldehydes | Isopropyl alcohol, catalytic acetic acid, reflux, 2-3 hours | 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide |

| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Ethanol, reflux | Schiff bases of pyrazole and o-aminophenol |

Functional Group Interconversions Involving the Amine Moiety

The 4-amino group of this compound is a key functional handle that allows for a variety of chemical transformations. These interconversions are crucial for modifying the properties of the molecule and for its use in further synthetic steps.

Common functional group interconversions involving the amine moiety include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing a variety of acyl groups, which can alter the electronic and steric properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is often employed in medicinal chemistry to introduce the sulfonamide functional group, which is a common pharmacophore.

Alkylation: The amino group can be alkylated using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be a competing process. The degree of alkylation can be controlled by the choice of reagents and reaction conditions.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. These diazonium salts are versatile intermediates that can undergo a variety of transformations, such as the Sandmeyer reaction, to introduce a wide range of substituents at the 4-position of the pyrazole ring, including halogens, cyano, and hydroxyl groups.

These functional group interconversions significantly expand the synthetic utility of this compound, making it a versatile scaffold for the construction of a wide array of pyrazole derivatives.

Table 3: Functional Group Interconversions of the 4-Amino Group

| Reaction | Reagents and Conditions | Product |

| Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine) | N-(pyrazol-4-yl)amide |

| Sulfonylation | Sulfonyl chloride, base (e.g., triethylamine, pyridine) | N-(pyrazol-4-yl)sulfonamide |

| Alkylation | Alkyl halide, base | 4-Alkylamino- or 4-dialkylaminopyrazole |

| Diazotization | NaNO₂, HCl, 0-5 °C | Pyrazole-4-diazonium salt |

| Sandmeyer Reaction | Pyrazole-4-diazonium salt, Cu(I) salt (e.g., CuCl, CuBr, CuCN) | 4-Halo- or 4-cyanopyrazole |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, a detailed portrait of the atomic connectivity and chemical environment of 3-methyl-1-propyl-1H-pyrazol-4-amine can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The expected chemical shifts (δ) are reported in parts per million (ppm) and reveal the characteristic signals for the propyl group, the methyl group, the pyrazole (B372694) ring proton, and the amine protons.

The N-propyl group would exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to both the methyl and the nitrogen-bound methylene groups, and a triplet for the methylene (-CH₂-) protons directly attached to the pyrazole nitrogen. The C-methyl group attached to the pyrazole ring would appear as a singlet. The lone proton on the pyrazole ring (H-5) would also present as a singlet. The protons of the amino group (-NH₂) would typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₂-CH₂-CH₃ | ~0.9 | Triplet | ~7 |

| N-CH₂-CH₂ -CH₃ | ~1.8 | Sextet | ~7 |

| N-CH₂ -CH₂-CH₃ | ~3.9 | Triplet | ~7 |

| C₃-CH₃ | ~2.2 | Singlet | - |

| C₅-H | ~7.3 | Singlet | - |

| C₄-NH₂ | Variable (Broad) | Singlet | - |

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment.

The spectrum would show signals for the three carbons of the propyl group, the methyl carbon, and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are particularly diagnostic of the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N-CH₂-CH₂-C H₃ | ~11 |

| N-CH₂-C H₂-CH₃ | ~24 |

| N-C H₂-CH₂-CH₃ | ~50 |

| C ₃-CH₃ | ~12 |

| C ₃ | ~145 |

| C ₄ | ~120 |

| C ₅ | ~130 |

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen-Containing Heterocycles

For nitrogen-rich heterocyclic compounds like pyrazoles, ¹⁵N NMR spectroscopy is a powerful, albeit less common, tool for probing the electronic structure of the nitrogen atoms. The ¹⁵N NMR spectrum of this compound would show three distinct signals corresponding to the two nitrogen atoms in the pyrazole ring (N-1 and N-2) and the nitrogen of the exocyclic amino group (N-4). The chemical shifts of the ring nitrogens provide insight into their hybridization state and involvement in the aromatic system. The chemical shift of the amino nitrogen can be sensitive to hydrogen bonding and protonation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of the parent ion. For this compound (C₇H₁₃N₃), the calculated exact mass is 139.1109 g/mol . HRMS analysis would confirm this precise mass, thereby validating the elemental composition of the synthesized molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include the N-H stretching of the primary amine, C-H stretching of the alkyl groups, C=C and C=N stretching of the pyrazole ring, and N-H bending of the amine.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3250 |

| Alkyl (C-H) | Stretch | 2960-2850 |

| Pyrazole Ring (C=C, C=N) | Stretch | 1600-1450 |

| Primary Amine (N-H) | Bend (Scissoring) | 1650-1580 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, provides significant insight into the expected structural parameters. iucr.orgresearchgate.net The study of such analogs allows for a detailed examination of bond lengths, angles, and the non-covalent interactions that govern the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

In the crystal structure of a related propylamino pyrazole derivative, the pyrazolo[3,4-b]pyridine ring system is observed to be essentially planar. researchgate.net The bond lengths and angles within the pyrazole core are consistent with its aromatic character. For the propylamino side chain, specific torsion angles define its conformation. For example, in the analogue 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, the dihedral angle between the pyrazole ring and the attached phenyl group is minimal, at 2.56 (6)°, indicating a nearly coplanar arrangement. iucr.orgresearchgate.net The propylamino side chain, however, adopts a more contorted conformation, characterized by C(aromatic)−N−C−C and N−C−C−C dihedral angles of −77.97 (16)° and −57.37 (17)°, respectively. iucr.orgresearchgate.net

Below is a table of representative bond lengths and angles expected for a molecule like this compound, based on published data for similar structures. nih.govmdpi.com

Interactive Data Table: Representative Bond Parameters for Pyrazole Derivatives

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C | H | 0.95 - 0.98 Å | |

| Bond Angle | C | N | C | ~108° - 110° |

| Bond Angle | N | N | C | ~106° - 111° |

| Bond Angle | C | C | N | ~105° - 109° |

Note: Data is generalized from typical pyrazole structures. Specific values for the title compound require experimental determination.

Conformational Analysis in Crystalline State

The conformation of this compound in the solid state would be dictated by the need to achieve the most stable crystal lattice, balancing intramolecular steric effects and intermolecular packing forces. The propyl group, with its rotational flexibility around the C-C and N-C single bonds, can adopt various conformations. As seen in related structures, a contorted or staggered conformation is common for such alkyl chains to minimize steric hindrance. iucr.orgresearchgate.net The orientation of the amine group relative to the pyrazole ring is also critical and is influenced by its participation in hydrogen bonding. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, making them essential for monitoring the progress of a chemical reaction and assessing the purity of the final product. mdpi.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively in synthetic chemistry. researchgate.net For pyrazole derivatives, TLC is routinely employed to monitor reaction completion by comparing the spot of the reaction mixture with those of the starting materials. mdpi.comrsc.org The purity of a synthesized pyrazole can be assessed by the presence of a single spot on the TLC plate. nih.gov

A typical stationary phase for the analysis of pyrazole compounds is silica (B1680970) gel 60 F254 pre-coated on aluminum or glass plates. rsc.orgnih.gov The mobile phase, or eluent, is chosen based on the polarity of the compound. For aminopyrazoles, solvent systems of intermediate polarity are often effective. A common mobile phase for a related iodo-pyrazole derivative was a mixture of chloroform (B151607) and methanol (B129727) in a 3:1 ratio. nih.gov Visualization of the spots on the TLC plate can be achieved under a UV lamp (typically at 254 nm) if the compound is UV-active, or by using chemical staining agents like iodine vapor. rsc.org

Interactive Data Table: TLC Parameters for Pyrazole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Example) | Chloroform:Methanol (3:1 v/v) nih.gov |

| Visualization | UV lamp (254 nm), Iodine (I₂) stain rsc.org |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. The UV spectra of pyrazole compounds are characterized by strong absorption bands in the 200–240 nm region. nih.gov These absorptions are typically attributed to π–π* electronic transitions within the aromatic pyrazole ring. nih.govresearchgate.net

For the parent pyrazole molecule in the gas phase, the absorption maximum is observed at 203 nm. nih.gov The specific position and intensity of the absorption maximum (λ_max) for this compound would be influenced by the substituents on the pyrazole ring. The methyl, propyl, and amino groups are expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted pyrazole. The solvent used for the analysis also plays a crucial role, as solute-solvent interactions can stabilize the excited state differently, leading to shifts in the λ_max. nih.gov For instance, the UV-Vis spectrum of a pyrazole ligand in a dichloromethane (B109758) solution showed a characteristic absorption band that shifted upon complexation with a metal. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a computational microscope, allowing for the detailed examination of a molecule's electronic makeup. These methods are broadly categorized into ab initio and density functional theory approaches. They are used to predict stable molecular structures (geometries), transition states, and the distribution of electrons, which are fundamental to understanding a molecule's stability and reaction pathways.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. DFT methods, which include an approximation for the exchange-correlation energy, offer a balance between computational cost and accuracy that is suitable for a wide range of chemical systems.

For 3-methyl-1-propyl-1H-pyrazol-4-amine, DFT calculations would typically be used to:

Optimize the molecular geometry to find the most stable three-dimensional arrangement of its atoms.

Calculate thermodynamic properties such as the molecule's total energy, enthalpy, and Gibbs free energy.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical indicator of chemical reactivity and stability.

Despite the widespread use of DFT for analyzing pyrazole (B372694) derivatives, a search of published scientific literature did not yield specific studies or data tables detailing DFT calculations for this compound. nih.govresearchgate.net

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation without empirical parameters. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field created by all other electrons. While computationally more demanding than early empirical methods, HF provides a qualitative understanding of electronic structure. A key limitation is its neglect of electron correlation—the instantaneous interactions between electrons—which can be critical for quantitative accuracy.

In the context of this compound, HF calculations would serve as a baseline for:

Obtaining the optimized molecular geometry and total energy.

Calculating molecular orbital energies and shapes.

Providing a starting point for more advanced methods that incorporate electron correlation.

A review of scientific papers indicates that while Hartree-Fock methods are often applied to the pyrazole scaffold, specific research detailing HF calculations for this compound is not available in the public domain. mdpi.com

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is crucial for interpreting experimental data and confirming molecular structures. By simulating spectra, researchers can assign experimental signals to specific atoms or vibrations within the molecule.

Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical technique for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net This approach is popular because it provides reliable predictions that are largely independent of the choice of the coordinate system's origin. The method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations, typically performed in conjunction with DFT, would predict the ¹H and ¹³C NMR chemical shifts. This would help in:

Assigning the specific peaks in an experimental NMR spectrum to the corresponding hydrogen and carbon atoms in the propyl, methyl, and pyrazole ring moieties.

Confirming the regiochemistry of the substituents on the pyrazole ring.

No specific published studies featuring GIAO calculations of NMR chemical shifts for this compound were found during a literature survey. nih.govresearchgate.net

Analysis of Molecular Electronic Properties

Understanding the distribution of electrons within a molecule is key to predicting its interactions with other molecules, including its reactivity and non-covalent bonding behavior.

Molecular Electrostatic Potential (MEP) Distribution

The Molecular Electrostatic Potential (MEP) is a property used to visualize the charge distribution of a molecule in three-dimensional space. It is calculated by placing a positive point charge at various locations around the molecule and computing the energy of interaction. The resulting MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

An MEP analysis of this compound would reveal:

The locations of the most electron-rich sites, likely centered on the nitrogen atoms of the pyrazole ring and the amino group, which are potential sites for hydrogen bonding and protonation.

Regions of positive potential, typically around the hydrogen atoms.

A literature search did not uncover any studies that have published or analyzed the MEP distribution specifically for this compound. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

Quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to determine the energies and electron distribution of these orbitals. researchgate.net For a pyrazole derivative such as 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, DFT calculations have been used to visualize the HOMO and LUMO surfaces and analyze their energy levels. researchgate.net

In the case of this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the amino group, which are the most electron-rich regions. The LUMO would likely be distributed across the pyrazole ring system. The analysis of these orbitals provides insight into how the molecule would interact with other reagents.

Table 1: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Expected Significance for this compound |

|---|---|---|

| HOMO Energy | Energy level of the highest occupied molecular orbital. | A higher energy level indicates stronger electron-donating ability. |

| LUMO Energy | Energy level of the lowest unoccupied molecular orbital. | A lower energy level indicates a stronger electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap implies higher chemical reactivity and lower kinetic stability. numberanalytics.com |

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties of materials are of significant interest for their potential applications in photonics and optoelectronics. These properties describe how a material's optical characteristics (like the refractive index) change with the intensity of incident light. Computational chemistry provides a powerful tool for predicting the NLO response of molecules, typically by calculating properties like polarizability (α) and hyperpolarizability (β).

While specific NLO studies on this compound are not documented in the provided literature, pyrazole derivatives are a class of compounds that can be investigated for such properties. The presence of a π-conjugated system and donor-acceptor groups within a molecule can lead to significant NLO effects. Theoretical calculations would be necessary to determine the hyperpolarizability of the title compound to assess its potential as an NLO material.

Studies on Tautomerism and Conformational Preferences

Annular Prototropic Tautomerism in Pyrazoles

A defining characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, where a proton can move between the two nitrogen atoms of the pyrazole ring. purkh.com This results in an equilibrium between two different tautomeric forms. purkh.com For a pyrazole substituted at the 3rd and 4th positions, the equilibrium exists between the 3-substituted and 5-substituted forms. The rate of this interconversion can be very high, often leading to an averaged signal in spectroscopic measurements unless studied at low temperatures. nih.gov

Influence of Substituents and Solvent Effects on Tautomeric Equilibrium

The position of the tautomeric equilibrium in pyrazoles is highly sensitive to both the electronic nature of the substituents on the ring and the surrounding solvent environment. nih.govmdpi.com

Substituent Effects:

Electron-donating groups (EDGs), such as alkyl groups (e.g., methyl), tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent. nih.gov Studies on various substituted pyrazoles concluded that groups capable of electron donation, including -CH₃ and -NH₂, favor the C3-tautomer. nih.gov

Electron-withdrawing groups (EWGs) generally favor the tautomer where the proton is on the nitrogen atom closer to the EWG. mdpi.com For example, in pyrazoles with both a methyl group and an ester or amide group, the preferred tautomer has the lone pair on the nitrogen closer to the more electron-withdrawing ester/amide group. mdpi.com

For this compound, the molecule is N-substituted with a propyl group, which locks the tautomeric form. However, in its synthetic precursor, 3-methyl-1H-pyrazol-4-amine, the methyl and amino groups, both being electron-donating, would influence the tautomeric balance.

Solvent Effects: The solvent plays a crucial role in stabilizing one tautomer over another.

Polar solvents can influence the equilibrium by forming hydrogen bonds with the pyrazole's nitrogen atoms. nih.gov The presence of water molecules, for instance, has been shown computationally to lower the energy barrier between tautomers. nih.gov

Dipolar aprotic solvents have been used to slow the rate of tautomeric interconversion. nih.gov

The nature of the solvent can slightly affect the populations of tautomers, although the substituent effect is often more dominant. mdpi.com

Table 2: Summary of Influences on Pyrazole Tautomeric Equilibrium

| Factor | Type | General Effect on Equilibrium | Reference |

|---|---|---|---|

| Substituent | Electron-Donating (e.g., -CH₃, -NH₂) | Favors the tautomer where the substituent is at the C3 position. | nih.gov |

| Electron-Withdrawing (e.g., -NO₂, -CHO) | Favors the tautomer where the substituent is at the C5 position. | nih.gov | |

| Solvent | Polar/Protic (e.g., Water, Methanol) | Can stabilize tautomers via hydrogen bonding and lower the energy barrier for interconversion. | nih.gov |

Molecular Modeling and Docking Simulations for Interaction Prediction

Theoretical Frameworks for Ligand-Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein or enzyme. researchgate.net This method involves sampling various conformations of the ligand within the binding site and using a scoring function to estimate the binding affinity. mdpi.com The goal is to identify the most stable binding pose and the key molecular interactions that stabilize the ligand-receptor complex. nih.gov

The process generally involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from an X-ray crystal structure) and generating a 3D model of the ligand. chemmethod.com

Docking Simulation: Using software like AutoDock to place the ligand into the defined active site of the receptor. mdpi.comchemmethod.com

Analysis of Interactions: Visualizing the results to identify key interactions such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions between the ligand and amino acid residues in the active site. chemmethod.comnih.gov

Pyrazole derivatives are common scaffolds in medicinal chemistry and have been the subject of numerous docking studies. For instance, pyrazole derivatives have been docked into the active sites of enzymes like RET kinase and DPP-IV to predict their inhibitory potential. chemmethod.comnih.gov These studies reveal that the pyrazole core can form critical hydrogen bonds and hydrophobic interactions with residues in the enzyme's binding pocket. nih.gov For example, docking studies have shown pyrazole moieties forming hydrophobic interactions with residues like Leu730, Ala756, and Val804 in the active site of RET kinase. nih.gov

A molecular docking study of this compound would provide predictions about its potential to bind to various biological targets, guiding further experimental investigation. The stability of such predicted binding poses can be further validated using more computationally intensive methods like Molecular Dynamics (MD) simulations. nih.govchemmethod.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₃N₃ |

| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | C₁₂H₁₁N₅O₂S |

| 3-methyl-1H-pyrazol-4-amine | C₄H₇N₃ |

| Water | H₂O |

| Methanol (B129727) | CH₄O |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS |

Binding Energy Calculations and Orientation Analysis

Computational studies focusing on the binding energy and orientation of this compound are not available in the reviewed scientific literature. While research has been conducted on various other pyrazole derivatives and their interactions with biological targets, specific data regarding the binding affinity and orientation for this compound has not been reported.

Molecular docking and computational analyses are frequently employed to understand the binding modes of small molecules within the active sites of proteins. These studies provide insights into the binding energy, which quantifies the strength of the interaction, and the specific orientation of the ligand, highlighting key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. For instance, studies on related pyrazole compounds have utilized these methods to elucidate their mechanism of action and to guide the design of more potent analogs. researchgate.netresearchgate.netnih.govnih.gov However, the absence of such published data for this compound means that its specific binding characteristics remain unelucidated.

Further computational and experimental research would be necessary to determine the binding energy and preferred orientation of this compound within any given biological target.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Fundamental Concepts of Structure-Activity Relationships in Heterocyclic Chemistry

Heterocyclic compounds, which include the pyrazole (B372694) family, are foundational to many pharmaceuticals. researchgate.net SAR studies in this area aim to identify the specific chemical groups (pharmacophores) and structural features of a molecule that are responsible for its interaction with a biological target, such as a receptor or enzyme. wikipedia.org By systematically modifying the structure of a lead compound and observing the resulting changes in biological activity, medicinal chemists can deduce which parts of the molecule are essential for its function.

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. researchgate.net This structure is π-excessive, which influences its chemical reactivity; electrophilic substitutions tend to occur at position 4, while nucleophilic attacks are more likely at positions 3 and 5. nih.govnih.gov The substitution pattern on the pyrazole ring dramatically impacts its chemical and biological properties, including its binding affinity to biological targets. researchgate.net

Impact of Structural Modifications on Molecular Interaction Profiles

The biological activity of a pyrazole derivative can be finely tuned by altering the substituents at various positions on the ring. These modifications influence the molecule's size, shape, hydrophobicity, and electronic distribution, all of which are critical for molecular interactions. nih.gov

The nature and position of alkyl and aryl groups on the pyrazole ring are critical determinants of biological activity.

C3-Position: Substituents at the C3 position play a significant role in modulating biological effects. researchgate.net In some series of pyrazole derivatives, the introduction of a methyl group at C3 led to a notable increase in binding affinity compared to an unsubstituted pyrazole. nih.gov The methyl group in 3-methyl-1-propyl-1H-pyrazol-4-amine is therefore a key feature influencing its interaction profile.

C5-Position: The C5 position is another critical site for modification. For certain cannabinoid receptor antagonists, a para-substituted phenyl ring at this position was a requirement for potent activity. acs.org The specific substituent on the aryl ring, such as chloro, bromo, or nitro groups, can further refine the activity. mdpi.com

The following table summarizes the impact of substitutions at different positions on the pyrazole ring based on various studies.

| Position | Type of Substituent | Observed Effect on Activity | Reference(s) |

| N1 | 2,4-Dichlorophenyl | Optimal for CB1 receptor binding | acs.org |

| N1 | Methyl, Phenyl | Can decrease activity against meprin α and β | nih.gov |

| C3 | Methyl | Can significantly increase binding affinity | nih.gov |

| C5 | p-Substituted Phenyl | Important for potent CB1 receptor antagonism | acs.org |

| C5 | Aryl with electron-withdrawing groups | Can enhance certain biological activities | mdpi.com |

The amino group at the C4 position is a crucial feature for many bioactive pyrazoles. nih.gov This group can act as a hydrogen bond donor, forming key interactions with amino acid residues in the active site of a target protein. mdpi.com For example, in a study of pyrazole derivatives as dihydrofolate reductase (DHFR) inhibitors, the amino group was observed to form a hydrogen bond with a serine residue in the enzyme's active site. mdpi.com The presence and accessibility of this amino group in this compound are therefore critical for its potential biological interactions. Research on 4-aminopyrazoles (4APs) has highlighted the importance of the distance between the exocyclic NH2 group and the endocyclic NH for anticonvulsant activity. nih.gov

Identification of Key Structural Features for Desired Molecular Interactions

Based on extensive SAR studies of pyrazole derivatives, several key structural features have been identified as being important for achieving desired molecular interactions:

Hydrogen Bonding Moieties: Groups capable of forming hydrogen bonds, such as the 4-amino group, are often essential for anchoring the molecule within a protein's binding site. mdpi.com

Appropriate Lipophilicity: The balance between hydrophilic and lipophilic character, influenced by substituents like the N1-propyl and C3-methyl groups, is crucial for membrane permeability and reaching the target site. nih.gov

Specific Aryl Substitutions: In many cases, aryl groups at positions like C5 are necessary, with specific substitution patterns on the aryl ring (e.g., para-substitution) enhancing potency. acs.org

Computational Approaches in SAR Analysis

Modern drug discovery heavily relies on computational methods to guide SAR studies. eurasianjournals.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into how a molecule will interact with its target. eurasianjournals.comnih.govshd-pub.org.rs

QSAR: QSAR models establish a mathematical relationship between the chemical structure and biological activity. biointerfaceresearch.com 2D-QSAR can identify important molecular descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to create predictive models. nih.govshd-pub.org.rs These models can help to predict the activity of novel compounds before they are synthesized.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. eurasianjournals.comnih.gov It allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the binding interactions. eurasianjournals.com

These computational tools are instrumental in rationalizing experimental SAR data and in the design of new pyrazole derivatives with improved properties. eurasianjournals.com

Considerations of Stereochemistry and Conformational Space in Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design. longdom.orgpatsnap.com Chiral molecules can exist as enantiomers, which may have vastly different biological activities. longdom.org While this compound is not chiral, the principles of stereochemistry are vital for more complex derivatives.

Applications of 3 Methyl 1 Propyl 1h Pyrazol 4 Amine in Organic Synthesis and Materials Science

Utility as a Crucial Building Block for Complex Organic Molecules

The structure of 3-methyl-1-propyl-1H-pyrazol-4-amine, featuring a reactive primary amine and a heterocyclic core, makes it an ideal starting material for the synthesis of more elaborate molecular architectures.

Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Primary amines are fundamental components in many MCRs. The presence of the 4-amino group makes this compound a suitable candidate for such reactions. For instance, in Ugi and Petasis reactions, a primary amine is a key reactant. acs.org The Ugi four-component reaction (UT-4CR) utilizes an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce α-acylamino amides. The Petasis reaction, a three-component reaction, involves a primary or secondary amine, a boronic acid, and a carbonyl compound to yield highly functionalized amines. nih.gov The participation of this compound in these MCRs would lead to the rapid generation of diverse and complex molecules containing the pyrazole (B372694) moiety.

Table 1: Examples of Multi-Component Reactions with Potential for this compound

| Reaction Name | Reactants | Potential Product Type |

| Ugi four-component reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides |

| Petasis three-component reaction | Amine, Boronic Acid, Carbonyl Compound | Substituted amines |

| Pyrano[2,3-c]pyrazole synthesis | Aldehyde, Malononitrile, β-Ketoester, Hydrazine (B178648) derivative | Dihydropyrano[2,3-c]pyrazoles researchgate.net |

Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

The 4-amino-3-methyl-1-propyl-1H-pyrazole structure is a versatile intermediate for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile, reacting with a range of electrophiles to construct new rings onto the pyrazole core. researchgate.net A significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are known for their biological activities. mdpi.com The reaction of a 3(5)-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent is a common strategy to obtain these fused systems.

Furthermore, N-substituted 5-aminopyrazoles can react with 1,3-bis-electrophilic substrates to form pyrazolo[3,4-b]pyridines. mdpi.com The specific substitution on the pyrazole ring, including the 1-propyl group, can influence the regioselectivity of these cyclization reactions. The versatility of aminopyrazoles as precursors allows for the creation of a wide range of heterocyclic compounds with varying complexity and potential applications. researchgate.net

Role in Coordination Chemistry as a Ligand

The pyrazole ring contains two nitrogen atoms in adjacent positions, which, along with the exocyclic amino group, can act as coordination sites for metal ions. This makes this compound a potential ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring can chelate to a metal center, and the 4-amino group can provide an additional coordination point, potentially leading to the formation of stable mono- or polynuclear metal complexes. The nature of the metal, the solvent, and the reaction conditions can influence the final structure of the complex. The resulting coordination compounds can exhibit interesting magnetic, electronic, and catalytic properties. For example, complexes derived from a similar compound, 3-methyl-1H-pyrazole-4-carboxylic acid, have shown luminescence and electrocatalytic activity. mdpi.com

Potential for Development of Novel Materials with Specific Electronic or Optical Properties

Pyrazole derivatives are recognized for their potential in materials science due to their inherent electronic and photophysical properties. researchgate.net The aromatic pyrazole ring system can participate in π-stacking interactions, which is a crucial factor in the design of organic electronic materials. The substituents on the pyrazole ring, such as the methyl and propyl groups, can be modified to fine-tune the electronic properties, solubility, and morphology of the resulting materials. The amino group provides a handle for further functionalization, allowing the incorporation of the pyrazole unit into larger polymeric or supramolecular structures. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as fluorophores. researchgate.net For instance, some fused-pyrazole derivatives have been developed as chemosensors for the detection of metal ions. mdpi.com

Contributions to Agrochemistry Research (excluding pesticidal/fungicidal effects directly)

While many pyrazole derivatives are known for their direct pesticidal and fungicidal activities, there are other important applications in agrochemistry. One such area is the development of urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Inhibiting this enzyme can reduce the loss of nitrogen from urea-based fertilizers, thereby improving their efficiency and reducing environmental pollution. Some pyrazolone (B3327878) derivatives have been studied for their potent urease inhibitory activity. Given the structural similarities, derivatives of this compound could be investigated for similar properties, contributing to the development of more sustainable agricultural practices.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of aminopyrazoles, including 3-methyl-1-propyl-1H-pyrazol-4-amine, has traditionally relied on methods like the condensation of β-ketonitriles with hydrazines. chim.itbeilstein-journals.org However, these classical approaches often present challenges in terms of yield, regioselectivity, and environmental impact. Future research should prioritize the development of more efficient and sustainable synthetic strategies.

Promising areas for exploration include:

Multicomponent Reactions (MCRs) : MCRs offer a streamlined approach to synthesizing complex molecules in a single step from three or more starting materials, enhancing atom economy and reducing waste. researchgate.net Developing an MCR for this compound could significantly improve efficiency over traditional multi-step syntheses. researchgate.netresearchgate.net

Flow Chemistry : Continuous flow synthesis provides precise control over reaction parameters such as temperature and mixing, leading to higher yields, improved purity, and enhanced safety. evitachem.com Applying flow chemistry to the synthesis of this aminopyrazole could enable scalable and more efficient industrial production.

Advanced Catalytic Systems : The use of novel catalysts, such as palladium complexes or eco-friendly nanocatalysts, can facilitate reactions under milder conditions with greater selectivity. researchgate.netbeilstein-journals.org Research into palladium-catalyzed cross-coupling reactions or iodine-catalyzed oxidative coupling could open new, efficient pathways to functionalized 4-aminopyrazoles. researchgate.netnih.gov

Microwave-Assisted Organic Synthesis (MAOS) : MAOS has been shown to dramatically reduce reaction times, sometimes from hours to minutes, while improving yields for pyrazole (B372694) synthesis. chim.itresearchgate.net A dedicated MAOS protocol for this compound would be a significant step toward green chemistry principles.

Table 1: Comparison of Synthetic Methodologies for Aminopyrazoles

| Methodology | Traditional Approach (e.g., β-Ketonitrile Condensation) | Future Directions (e.g., MCRs, Flow Chemistry) |

|---|---|---|

| Efficiency | Often multi-step, moderate yields. beilstein-journals.org | Single-step or continuous process, potentially higher yields. researchgate.netevitachem.com |

| Sustainability | May use harsh reagents and generate significant waste. | Improved atom economy, reduced solvent use, and less waste. researchgate.netresearchgate.net |

| Scalability | Can be challenging to scale up safely and efficiently. | Amenable to industrial-scale production with better control. evitachem.com |

| Selectivity | Regioselectivity can be difficult to control. chim.it | Enhanced control over reaction conditions can lead to higher regioselectivity. nih.gov |

Design and Synthesis of Advanced Derivatives with Tunable Molecular Interaction Profiles

The 4-aminopyrazole scaffold is a valuable framework in medicinal chemistry, serving as a building block for compounds with a wide range of biological activities. mdpi.comnih.gov Future research should focus on the rational design and synthesis of advanced derivatives of this compound with tailored properties for specific biological targets.

Key strategies for creating advanced derivatives include:

Functionalization of the Amino Group : The 4-amino group can be readily modified through reactions like acylation or alkylation to introduce new functional groups. This allows for the fine-tuning of the molecule's ability to form hydrogen bonds and other electrostatic interactions with biological macromolecules. evitachem.com

Modification of the N1-Propyl Group : Altering the length or branching of the alkyl chain at the N1 position can modulate the compound's lipophilicity and steric profile, which are critical for its pharmacokinetic properties and binding affinity.

Substitution on the Pyrazole Ring : While the C3 and C4 positions are occupied, further functionalization at the C5 position could be explored to create derivatives with novel three-dimensional shapes and interaction capabilities.

Bioisosteric Replacement : Replacing the methyl group at C3 or parts of the propyl group with other chemical moieties (bioisosteres) can alter the molecule's properties while retaining its core binding interactions.

These modifications aim to create a library of derivatives with diverse electronic and steric properties, which can then be screened for various biological activities, such as kinase inhibition or anti-inflammatory effects. researchgate.netnih.gov

Table 2: Potential Derivative Modifications and Their Predicted Effects

| Modification Site | Type of Modification | Potential Effect on Molecular Profile |

|---|---|---|

| 4-Amino Group | Acylation, Sulfonylation | Alters hydrogen bonding capacity and introduces new interaction points. nih.gov |

| N1-Propyl Group | Chain extension, branching, cyclization | Modulates lipophilicity, solubility, and steric hindrance. |

| C3-Methyl Group | Replacement with other alkyl or functional groups | Influences steric interactions and electronic properties of the pyrazole ring. |

| C5-Position | Halogenation, Nitration | Introduces new reactive handles for further synthesis and alters electronic distribution. researchgate.net |

Application of Advanced Computational Chemistry for Mechanistic Predictions

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights that can guide and accelerate experimental work. eurasianjournals.com For this compound and its derivatives, advanced computational methods can be applied to predict reaction outcomes and understand molecular behavior.

Future computational studies could focus on:

Mechanistic Elucidation of Synthetic Reactions : Using methods like Density Functional Theory (DFT), researchers can model the reaction pathways for the synthesis of new derivatives. researchgate.netarabjchem.org This allows for the prediction of the most likely products and the identification of key intermediates and transition states, which can help in optimizing reaction conditions. researchgate.net

Tautomerism and Conformational Analysis : Pyrazoles can exist in different tautomeric forms, and the substituents influence which form is more stable. researchgate.netmdpi.com Computational calculations can predict the relative stability of the tautomers of this compound and its derivatives in various environments, which is crucial for understanding their reactivity and biological interactions.

Molecular Docking and Dynamics Simulations : To explore the potential of derivatives as therapeutic agents, molecular docking can predict how these molecules bind to the active sites of proteins. nih.govnih.gov Subsequent molecular dynamics simulations can then model the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and the nature of the molecular interactions. eurasianjournals.com

Table 3: Applications of Computational Chemistry in Aminopyrazole Research

| Computational Method | Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies. researchgate.netarabjchem.org | Predicting reaction mechanisms, stability of isomers, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. nih.gov | Assessing the stability of ligand-protein complexes and conformational flexibility. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. nih.gov | Designing new derivatives with enhanced potency and predicting biological activity. |

| Homology Modeling | Building a 3D model of a protein target based on its amino acid sequence. eurasianjournals.com | Creating models for docking studies when an experimental protein structure is unavailable. |

Development of Novel Analytical Techniques for Characterization of Aminopyrazoles

The unambiguous characterization of aminopyrazole isomers and their derivatives is a significant analytical challenge. The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers, which can be difficult to distinguish using standard techniques. chim.it

Future research should aim to develop and apply more sophisticated analytical methods:

Advanced NMR Spectroscopy : While standard 1H and 13C NMR are essential, advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) are critical for the definitive assignment of isomeric structures. researchgate.netacs.org Further development of specialized pulse sequences or the use of higher-field magnets could improve resolution and sensitivity.

Hyphenated Chromatographic Techniques : Combining high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) or NMR (LC-NMR) can provide a powerful tool for separating complex mixtures of derivatives and obtaining detailed structural information on each component. researchgate.netbldpharm.com

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof, establishing absolute stereochemistry and revealing detailed information about bond lengths, angles, and intermolecular interactions. nih.gov Efforts to find suitable crystallization conditions for a wider range of aminopyrazole derivatives are crucial.

Chiral Separation Techniques : For derivatives that are chiral, the development of specific chiral chromatography methods is necessary to separate and quantify enantiomers, which is often a regulatory requirement for pharmaceutical compounds.

Table 4: Analytical Techniques for Aminopyrazole Characterization

| Technique | Purpose | Specific Challenge Addressed |

|---|---|---|

| 2D NMR (HMBC, NOESY) | Unambiguous structure elucidation of isomers. researchgate.netacs.org | Differentiating between N1- and N2-substituted pyrazoles and other regioisomers. |

| LC-MS/MS | Separation and identification of compounds in complex mixtures. researchgate.net | Detecting and identifying low-level impurities and reaction byproducts. |

| Single-Crystal X-ray Diffraction | Absolute structure determination. nih.gov | Providing definitive proof of regiochemistry and stereochemistry. |

| Chiral HPLC | Separation of enantiomers. | Resolving stereoisomers for pharmacological and toxicological assessment. |

Q & A

Q. Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro Reduction | 10% Pd/C, H₂ (40 psi) | 73.8 | |

| Alkylation | Cs₂CO₃, DMSO, 35°C | 17.9 |

Q. Biological Activity

| Modification | Bioassay (IC₅₀) | Target |

|---|---|---|

| Fluorination | 5.2 µM (COX-2) | Anti-inflammatory |

| Morpholine Addition | 8.1 µM (CYP450) | Metabolic Stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.